molecular formula C15H20N2O3S B345472 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole CAS No. 898644-64-9

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole

Cat. No.: B345472
CAS No.: 898644-64-9
M. Wt: 308.4g/mol
InChI Key: APGMGEJSLMQPMW-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole is a chemical compound with the molecular formula C15H22N2O3S It is characterized by the presence of a sulfonyl group attached to an imidazole ring, along with a tert-butyl and ethoxy substituent on the phenyl ring

Preparation Methods

The synthesis of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-tert-butyl-2-ethoxyphenyl sulfonyl chloride and imidazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazole derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides.

Scientific Research Applications

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(5-tert-butyl-2-methoxyphenyl)sulfonylimidazole and 1-(5-tert-butyl-2-hydroxyphenyl)sulfonylimidazole share structural similarities.

    Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical and biological properties, differentiating it from its analogs.

Properties

IUPAC Name

1-(5-tert-butyl-2-ethoxyphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-5-20-13-7-6-12(15(2,3)4)10-14(13)21(18,19)17-9-8-16-11-17/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGMGEJSLMQPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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